Cymoxanil-mancozeb mixt.

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cymoxanil-mancozeb mixture is a widely used fungicidal combination that provides both protective and curative action against a variety of plant pathogens. Cymoxanil is a foliar fungicide with local systemic activity, while mancozeb is a multi-site fungicide that inhibits multiple enzyme systems in fungi. This combination is particularly effective against diseases like late blight in potatoes and tomatoes, as well as downy mildew in various crops .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

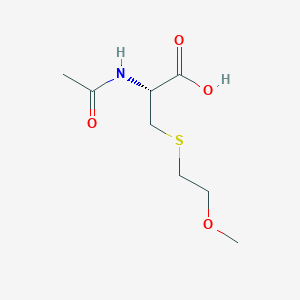

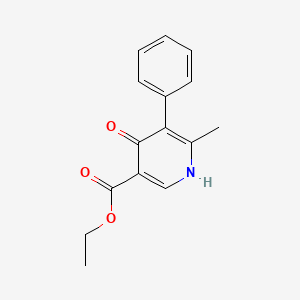

Cymoxanil: is synthesized through a multi-step process involving the reaction of ethyl isocyanate with cyanoacetamide, followed by methoxylation and subsequent cyclization to form the final product . The reaction conditions typically involve moderate temperatures and the use of organic solvents like acetonitrile.

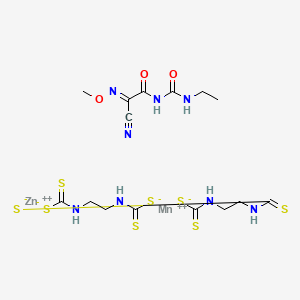

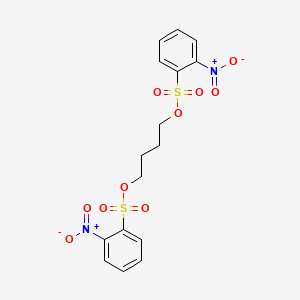

Mancozeb: is produced by reacting manganese sulfate and zinc sulfate with ethylene bisdithiocarbamate (EBDC) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of cymoxanil involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. Mancozeb production, on the other hand, involves continuous processes where the reactants are fed into reactors, and the product is continuously removed and processed .

Analyse Des Réactions Chimiques

Types of Reactions

Cymoxanil: undergoes hydrolysis under acidic and basic conditions, leading to the formation of cyanoacetic acid and ethylurea . It also undergoes oxidation and reduction reactions, although these are less common.

Mancozeb: is stable under neutral conditions but decomposes under acidic conditions to release carbon disulfide and ethylene thiourea . It can also undergo oxidation to form various sulfur-containing compounds.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions

Oxidation: Oxygen, hydrogen peroxide

Reduction: Reducing agents like sodium borohydride

Major Products

Cymoxanil: Cyanoacetic acid, ethylurea

Mancozeb: Carbon disulfide, ethylene thiourea

Applications De Recherche Scientifique

Cymoxanil-mancozeb mixture is extensively used in agricultural research to study its efficacy against various plant pathogens. It is also used in environmental studies to understand its impact on non-target organisms and soil health . In addition, this mixture is used in formulation studies to develop new and improved fungicidal products .

Mécanisme D'action

Cymoxanil: penetrates plant tissues and inhibits the synthesis of nucleic acids in fungal cells, thereby preventing their growth and reproduction . It acts locally within the plant and has both protective and curative properties.

Mancozeb: acts by inhibiting multiple enzyme systems in fungi, particularly those involved in lipid metabolism and respiration . It disrupts the production of adenosine triphosphate (ATP), leading to the death of fungal cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethomorph: Another fungicide used against downy mildew and late blight.

Oxathiapiprolin: Used for controlling oomycete pathogens, it inhibits oxysterol-binding protein (OSBP) in fungi.

Mandipropamid: A CAA fungicide that inhibits cellulose synthesis in fungi.

Uniqueness

- The combination of cymoxanil and mancozeb provides a broad spectrum of activity and reduces the risk of resistance development due to their different modes of action .

- Cymoxanil’s local systemic activity complements mancozeb’s multi-site action, making the mixture highly effective against a wide range of pathogens .

Propriétés

Numéro CAS |

63665-25-8 |

|---|---|

Formule moléculaire |

C15H22MnN8O3S8Zn |

Poids moléculaire |

739.2 g/mol |

Nom IUPAC |

zinc;(1E)-2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C7H10N4O3.2C4H8N2S4.Mn.Zn/c1-3-9-7(13)10-6(12)5(4-8)11-14-2;2*7-3(8)5-1-2-6-4(9)10;;/h3H2,1-2H3,(H2,9,10,12,13);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/b11-5+;;;; |

Clé InChI |

UZVNCLCLJHPHIF-NOJKMYKQSA-J |

SMILES isomérique |

CCNC(=O)NC(=O)/C(=N/OC)/C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

SMILES canonique |

CCNC(=O)NC(=O)C(=NOC)C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)

![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)

![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)